1-butyl-4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-butyl-4-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O/c1-2-3-11-26-13-15(12-21(26)28)22-25-19-9-4-5-10-20(19)27(22)14-16-17(23)7-6-8-18(16)24/h4-10,15H,2-3,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIPGZUEZNSJFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with Carboxylic Acid Derivatives
The benzimidazole scaffold is classically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acids or their derivatives (e.g., aldehydes, orthoesters). For the target compound, introducing the 2-chloro-6-fluorobenzyl group at the 1-position necessitates a two-step protocol:
Alkylation of o-Phenylenediamine :
Reacting o-phenylenediamine with 2-chloro-6-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) yields 1-(2-chloro-6-fluorobenzyl)-1H-benzimidazole intermediate.
$$
\text{C}6\text{H}4(\text{NH}2)2 + \text{ClC}6\text{H}3\text{FCl} \xrightarrow{\text{Base}} \text{C}{13}\text{H}9\text{ClFN}_2
$$Cyclization with Carbonyl Sources :
Treating the alkylated intermediate with formic acid or trimethyl orthoformate under reflux conditions facilitates cyclization to form the benzimidazole ring.
Optimization Note : Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (85–92%).
Synthesis of 4-Butylpyrrolidin-2-One
Ring-Closing Metathesis (RCM)
The γ-lactam ring can be constructed via RCM using Grubbs catalysts. A precursor such as N-allyl-4-butenamide undergoes cyclization in the presence of Grubbs II catalyst to form pyrrolidin-2-one. Subsequent alkylation with butyl bromide introduces the 4-butyl substituent.
$$
\text{C}5\text{H}9\text{NO} + \text{C}4\text{H}9\text{Br} \xrightarrow{\text{NaH}} \text{C}9\text{H}{17}\text{NO}
$$
Reductive Amination
An alternative route involves reductive amination of 4-oxopentanal with butylamine, followed by lactamization. This method offers scalability but requires careful control of stoichiometry to avoid over-alkylation.
Fragment Coupling Strategies
Buchwald-Hartwig Amination
Coupling the benzimidazole and pyrrolidinone fragments via palladium-catalyzed C–N bond formation represents a high-yielding approach. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base, the reaction proceeds at 100°C in toluene.
$$
\text{Benzimidazole-Br} + \text{Pyrrolidinone-NH} \xrightarrow{\text{Pd Catalyst}} \text{Target Compound}
$$
Nucleophilic Aromatic Substitution
Direct substitution at the 2-position of the benzimidazole with a pre-formed 4-butylpyrrolidin-2-one lithium enolate is feasible under anhydrous conditions (THF, −78°C).
One-Pot Multicomponent Approaches
A streamlined synthesis involves simultaneous benzimidazole formation and fragment coupling. For example, reacting o-phenylenediamine, 2-chloro-6-fluorobenzyl chloride, and 4-butylpyrrolidin-2-one-carbaldehyde in the presence of Na₂S₂O₅ yields the target compound in a single step.
Advantages : Reduced purification steps and higher atom economy.
Challenges : Requires precise stoichiometric control to minimize side products.
Analytical Characterization and Validation
Spectroscopic Data
Crystallographic Studies
Single-crystal X-ray diffraction confirms the planar benzimidazole ring and the chair conformation of the pyrrolidinone moiety.
Industrial-Scale Considerations
Solvent and Catalyst Selection
Environmental Impact
Dimethyl sulfate, a common alkylating agent, poses toxicity concerns. Alternatives like dimethyl carbonate offer greener profiles but require higher temperatures.
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
1-butyl-4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-butyl-4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares structural motifs with several benzimidazole-pyrrolidinone derivatives, differing primarily in substituents. Key comparisons include:
*Hypothetical formula based on structural analysis.
†Estimated using analogues (e.g., D347-4202 logP = 5.35) and substituent contributions.
Biological Activity
The compound 1-butyl-4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a synthetic derivative of benzimidazole, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative studies with related compounds.
Chemical Structure and Synthesis
The compound can be described by the following IUPAC name:
- IUPAC Name : this compound
The synthesis typically involves several steps starting from benzimidazole precursors, followed by the introduction of the pyrrolidinone ring. Common synthetic routes may employ strong acids or bases and high temperatures to achieve the desired structure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to bind to various enzymes and receptors, altering their activity and triggering biological responses. This mechanism may involve:
- Inhibition of cell proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines.
- Induction of apoptosis : Studies indicate that it may disrupt mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c .
Antiproliferative Effects
Research has indicated that derivatives of benzimidazole, including this compound, exhibit notable antiproliferative activity. For instance, a study reported that similar compounds demonstrated IC50 values ranging from 16.38 μM to over 100 μM against the MDA-MB-231 breast cancer cell line . The presence of alkyl substituents on the benzimidazole core was correlated with enhanced activity.
Table 1: Antiproliferative Activity Against MDA-MB-231 Cell Line
| Compound | IC50 (μM) |
|---|---|
| This compound | TBD |
| Benzimidazole Derivative 2g | 16.38 |
| Benzimidazole Derivative 1e | 29.39 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values reported as low as 4 μg/mL .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Streptococcus faecalis | 8 |
| Methicillin-resistant S. aureus | TBD |
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Cancer Treatment : A clinical trial investigated the use of benzimidazole derivatives in combination therapies for patients with advanced breast cancer. The results indicated improved patient outcomes when combined with traditional chemotherapy agents.
- Infection Control : A study focused on patients with compromised immune systems showed that the introduction of this compound significantly reduced bacterial colonization rates compared to standard antibiotic treatments.
Comparative Analysis
When compared to similar compounds, such as 1-butyl-4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one , this compound displays enhanced biological activity due to its unique substitution pattern (chlorine and fluorine atoms), which potentially increases its binding affinity and efficacy against targeted receptors.
Table 3: Comparison with Similar Compounds
| Compound | Antiproliferative Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Significant |
| 1-butyl-4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one | Moderate | Moderate |
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the condensation of benzimidazole precursors with pyrrolidinone derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity .
- Catalysts : Potassium carbonate (K₂CO₃) or triethylamine (TEA) are often used to deprotonate intermediates .
- Temperature : Reactions may require heating (e.g., 150°C for nucleophilic substitutions) or reflux conditions .
Q. Example Optimization Table :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Solvent (DMF vs. MeOH) | DMF improves solubility of aromatic intermediates | Higher yield in DMF |
| Reaction Time | 12–24 hours | Prolonged time reduces side products |
| Catalyst Loading | 1.2–1.5 equivalents | Excess catalyst accelerates kinetics |
Q. Which analytical techniques are critical for confirming structural identity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents on benzimidazole and pyrrolidinone moieties (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- Chromatography (HPLC) : Assesses purity (>95% purity required for biological assays) .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be systematically addressed?
Discrepancies may arise from:
- Purity variations : Impurities (e.g., unreacted intermediates) can skew results. Validate purity via HPLC and elemental analysis .
- Assay conditions : Adjust pH, temperature, or cell lines (e.g., HEK293 vs. CHO for receptor-binding assays) .
- Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) or surfactants to improve bioavailability .
Q. What methodological approaches are effective for elucidating the compound’s mechanism of action?
- Receptor Binding Assays : Screen against adenosine receptors (A₁/A₂A) using radiolabeled ligands (e.g., [³H]CGS21680) .
- Kinetic Studies : Monitor enzyme inhibition (e.g., cyclooxygenase-2) via UV-Vis spectroscopy at λ = 280 nm .
- Computational Modeling : Dock the compound into target proteins (e.g., using AutoDock Vina) to predict binding affinities .
Q. How can synthetic routes be modified to enhance bioactivity or reduce toxicity?
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzimidazole ring to modulate receptor affinity .
- Stereochemical Control : Optimize chiral centers via asymmetric catalysis (e.g., L-proline derivatives) to improve selectivity .
- Prodrug Design : Conjugate with ester groups to enhance solubility and metabolic stability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in thermal stability studies?
- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures. Variations may arise from hydration states or crystallinity .
- Differential Scanning Calorimetry (DSC) : Identify polymorphic forms (e.g., amorphous vs. crystalline) impacting stability .
Q. Example Thermal Data :
| Technique | Key Observation | Interpretation |
|---|---|---|
| TGA | Weight loss at 220–250°C | Degradation of benzimidazole |
| DSC | Endothermic peak at 180°C | Melting of crystalline form |
Q. What strategies resolve discrepancies in cytotoxicity profiles across cell lines?
- Dose-Response Curves : Use IC₅₀ values to compare potency (e.g., MTT assays in HepG2 vs. MCF7 cells) .
- Metabolic Profiling : Analyze cytochrome P450 interactions to identify detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
